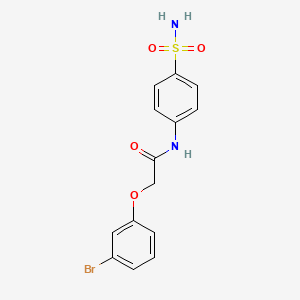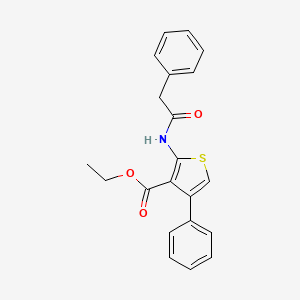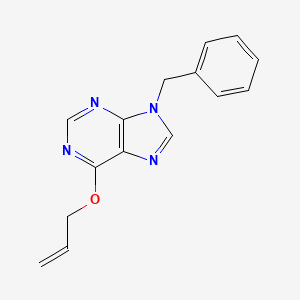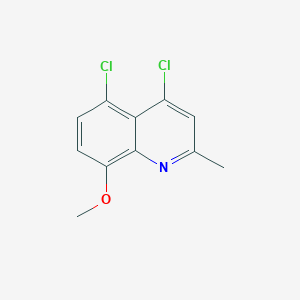![molecular formula C21H17N3O2S2 B12121967 2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(1-metil-1H-indol-3-il)metilideno]oxo}-4-oxo-2-tio-1,3-tiazolidin-3-il)-2-metilbenzamida es un compuesto orgánico complejo que presenta una estructura única que combina una porción de indol, un anillo de tiazolidinona y un grupo benzamida
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-(3-{[(1-metil-1H-indol-3-il)metilideno]oxo}-4-oxo-2-tio-1,3-tiazolidin-3-il)-2-metilbenzamida típicamente implica reacciones orgánicas de múltiples pasos. Una ruta de síntesis común incluye la condensación de 1-metil-1H-indol-3-carbaldehído con 2-tio-4-tiazolidinona en presencia de una base para formar el intermedio. Este intermedio luego se hace reaccionar con cloruro de 2-metilbenzoílo en condiciones apropiadas para producir el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas y la complejidad de su síntesis. Escalar la síntesis de laboratorio implicaría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de indol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el anillo de tiazolidinona, potencialmente convirtiéndolos en alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como aminas o alcóxidos se pueden usar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido indol-2-carboxílico, mientras que la reducción podría producir derivados alcohólicos del anillo de tiazolidinona.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales únicas y su potencial como bloque de construcción para moléculas más complejas. Su capacidad de sufrir diversas reacciones químicas lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, la estructura del compuesto sugiere posibles interacciones con macromoléculas biológicas, lo que lo convierte en un candidato para el desarrollo de fármacos. Su porción de indol es particularmente notable, ya que los derivados de indol son conocidos por su actividad biológica.
Medicina
En medicina, este compuesto podría explorarse por sus potenciales efectos terapéuticos. Los derivados de indol se han investigado por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas, lo que sugiere aplicaciones similares para este compuesto.
Industria
En la industria, la estructura única del compuesto podría aprovecharse en el desarrollo de nuevos materiales con propiedades específicas, como estabilidad o reactividad mejoradas.
Mecanismo De Acción
El mecanismo por el cual N-(3-{[(1-metil-1H-indol-3-il)metilideno]oxo}-4-oxo-2-tio-1,3-tiazolidin-3-il)-2-metilbenzamida ejerce sus efectos no se comprende completamente. Sus objetivos moleculares probablemente incluyen enzimas y receptores que interactúan con sus porciones de indol y tiazolidinona. Estas interacciones podrían modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(1H-indol-3-il)etilamina: Conocida por su actividad biológica y uso en el desarrollo de fármacos.
N-(2-benzoilfenil)-2-metilpropanamida:
Ácido 2-(1-metil-1H-indol-3-il)acético: Otro derivado de indol con actividad biológica conocida.
Unicidad
Lo que diferencia a N-(3-{[(1-metil-1H-indol-3-il)metilideno]oxo}-4-oxo-2-tio-1,3-tiazolidin-3-il)-2-metilbenzamida es su combinación de una porción de indol, un anillo de tiazolidinona y un grupo benzamida
Propiedades
Fórmula molecular |
C21H17N3O2S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-methyl-N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H17N3O2S2/c1-13-7-3-4-8-15(13)19(25)22-24-20(26)18(28-21(24)27)11-14-12-23(2)17-10-6-5-9-16(14)17/h3-12H,1-2H3,(H,22,25)/b18-11- |
Clave InChI |
CFOVCBARVQEAAU-WQRHYEAKSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/SC2=S |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)

![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)



![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)



![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)
